7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one basic properties
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one basic properties
An In-Depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
Introduction and Overview
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, also commonly referred to as 7-Bromo-4-fluoro-1-indanone, is a halogenated ketone derivative built upon the indanone framework.[1] With the CAS Number 881189-73-7, this compound serves as a critical and versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[2][3] Its strategic placement of bromine and fluorine atoms, combined with the reactive ketone functionality, makes it a valuable intermediate for constructing complex molecular architectures.
The indanone core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting activities ranging from diuretic and anti-Parkinson's to antidepressant effects.[4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling further molecular diversification. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of 7-Bromo-4-fluoro-1-indanone are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 881189-73-7 | [1][2][5][6] |
| Molecular Formula | C₉H₆BrFO | [2][5] |
| Molecular Weight | 229.05 g/mol | [5] |
| Appearance | Solid, white to brown powder or crystal | |
| Melting Point | 135-137 °C | |
| SMILES | Fc1ccc(Br)c2C(=O)CCc12 | |
| InChIKey | AIVSTGKLEISXKC-UHFFFAOYSA-N |
Spectroscopic Data Analysis
While specific experimental spectra are not publicly cataloged, the structure of 7-Bromo-4-fluoro-1-indanone allows for reliable prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| FT-IR | C=O Stretch | ~1710-1725 cm⁻¹ | Characteristic strong absorption for a conjugated ketone.[7] |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | Typical for sp² C-H bonds in the aromatic ring. | |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | For the two methylene (-CH₂-) groups in the five-membered ring. | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Two protons on the aromatic ring, likely appearing as doublets due to coupling. |
| Aliphatic Protons (α to C=O) | δ 2.9 - 3.2 ppm (triplet) | Methylene group adjacent to the carbonyl, deshielded. | |
| Aliphatic Protons (β to C=O) | δ 2.6 - 2.9 ppm (triplet) | Methylene group adjacent to the aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon | δ > 190 ppm | Typical for a ketone carbonyl carbon. |
| Aromatic Carbons | δ 110 - 165 ppm | Six distinct signals, including carbons bonded to F and Br which will show characteristic splitting and shifts. | |
| Aliphatic Carbons | δ 25 - 40 ppm | Two signals for the two methylene carbons. | |
| Mass Spec. | Molecular Ion Peak | m/z 228 & 230 | Characteristic isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio) confirming the presence of one bromine atom.[7] The monoisotopic mass is predicted to be 227.9586 Da.[8] |
Synthesis and Purification
The synthesis of 7-Bromo-4-fluoro-1-indanone is typically achieved through the electrophilic bromination of its precursor, 4-fluoro-2,3-dihydro-1H-inden-1-one. The choice of a Lewis acid catalyst is critical for activating the bromine molecule to facilitate substitution onto the electron-rich aromatic ring.
Synthetic Workflow
The logical pathway begins with a suitable precursor, which is then subjected to regioselective bromination.
Caption: Synthetic pathway to 7-Bromo-4-fluoro-1-indanone.
Detailed Experimental Protocol: Synthesis of 7-Bromo-4-fluoro-1-indanone
This protocol is adapted from established procedures for the bromination of related indanone scaffolds.[9]
Materials and Reagents:
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4-Fluoro-2,3-dihydro-1H-inden-1-one
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Aluminum chloride (AlCl₃), anhydrous
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Bromine (Br₂)
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Dichloroethane (DCE), anhydrous
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Hydrochloric acid (1N HCl)
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and anhydrous dichloroethane (approx. 10 mL per gram of starting material).
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Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15-20 minutes at 0 °C.
-
Bromination: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloroethane. Add this solution dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0-5 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N HCl. Stir vigorously for 20-30 minutes until all solids have dissolved.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Workup: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure 7-Bromo-4-fluoro-1-indanone as a solid.[9]
Reactivity and Applications in Drug Discovery
The utility of 7-Bromo-4-fluoro-1-indanone stems from its three primary reactive sites: the ketone, the bromine atom, and the aromatic ring. This trifecta of functionality allows for orthogonal chemical modifications, making it a powerful scaffold for building libraries of drug candidates.
-
Ketone Moiety: The carbonyl group can be readily reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It is also susceptible to nucleophilic additions (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.
-
Bromo Substituent: The C-Br bond is the most versatile site for modification, primarily via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity.
-
Aromatic Ring: The fluorine atom and the deactivating indanone system make further electrophilic substitution challenging but not impossible under harsh conditions. Nucleophilic aromatic substitution (SₙAr) of the fluorine is also a potential, albeit difficult, transformation.
Caption: Key reactivity pathways for molecular diversification.
Its role as a pharmaceutical intermediate is significant. The indanone core is central to the structure of drugs like Rasagiline (an anti-Parkinson's agent), and related scaffolds are explored for treating metabolic diseases and central nervous system disorders.[4][9]
Safety and Handling
7-Bromo-4-fluoro-1-indanone is classified as hazardous and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects. |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
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Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[11] Avoid release to the environment.[2]
Conclusion
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a high-value chemical intermediate with significant potential for drug discovery and materials science. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an attractive starting point for synthesizing novel compounds. By understanding its synthesis, handling requirements, and chemical behavior, researchers can effectively leverage this building block to advance their scientific programs.
References
- 1. 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | 881189-73-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
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- 5. 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one,(CAS# 881189-73-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. rndmate.com [rndmate.com]
- 7. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]
- 8. PubChemLite - 7-bromo-4-fluoro-2,3-dihydro-1h-inden-1-one (C9H6BrFO) [pubchemlite.lcsb.uni.lu]
- 9. 4-broMo-7-fluoro-2,3-dihydroinden-1-one CAS#: 1003048-72-3 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.nl [fishersci.nl]
